molecular formula C6H7FO B14072658 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde

3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde

Cat. No.: B14072658
M. Wt: 114.12 g/mol
InChI Key: FBYRKXGQVDRFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorobicyclo[111]pentane-1-carboxaldehyde is a fluorinated organic compound with the molecular formula C6H7FO It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and high strain energy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate (AgNO3) and a fluorinating agent . The reaction is carried out under an argon atmosphere to prevent oxidation and requires anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: 3-Fluorobicyclo[1.1.1]pentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[111]pentane-1-carboxaldehyde depends on its specific applicationThe aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Fluorobicyclo[1.1.1]pentane-1-methanol
  • 3-Fluorobicyclo[1.1.1]pentane-1-amine

Comparison: Compared to its analogs, 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination enhances its reactivity and makes it a valuable intermediate for further chemical transformations .

Properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO/c7-6-1-5(2-6,3-6)4-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYRKXGQVDRFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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